4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
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Overview
Description
4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. These compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway for primary benzylic halides, and an sn1 pathway for secondary and tertiary benzylic halides, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves a multi-step process. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with benzyl bromide in the presence of a base such as sodium acetate. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions usually involve room temperature and simple filtration to isolate the pure product .
Chemical Reactions Analysis
4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and phenyl groups, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Comparison with Similar Compounds
4-benzyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can be compared with other pyrazole derivatives such as:
1-phenyl-3-methyl-4-benzoylpyrazol-5-one: This compound has a similar pyrazole core but differs in its substitution pattern.
4,4ʹ-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): These derivatives have been studied for their antioxidant and anticancer activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-benzyl-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-18-16-23(27(26-18)22-10-6-3-7-11-22)25-24(28)21-14-12-20(13-15-21)17-19-8-4-2-5-9-19/h2-16H,17H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUFZZQGURKRQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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